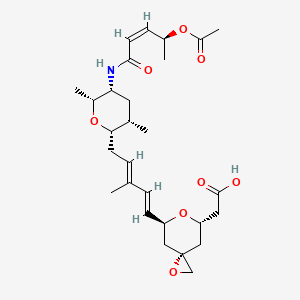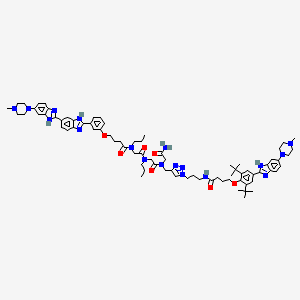
Ganciclovir Mono-O-acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir Mono-O-acetate-d5 is a deuterated derivative of Ganciclovir, a nucleoside analog used primarily for its antiviral properties. The compound has a molecular formula of C11H10D5N5O5 and a molecular weight of 302.28 . It is utilized in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of deuterated compounds. This includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, adhering to stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is employed in biological assays to study the effects of deuterium incorporation on biological systems.
Medicine: this compound is used in the development of antiviral drugs, particularly for the treatment of cytomegalovirus infections.
Mechanism of Action
Ganciclovir Mono-O-acetate-d5 exerts its effects by inhibiting viral DNA replication. The compound is converted into its active form by viral enzymes, which then incorporate it into the viral DNA. This incorporation leads to the termination of DNA chain elongation, effectively inhibiting viral replication . The primary molecular target is the viral DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The non-deuterated form of Ganciclovir Mono-O-acetate-d5, used for similar antiviral applications.
Acyclovir: Another nucleoside analog with antiviral properties, primarily used for herpes simplex virus infections.
Valganciclovir: A prodrug of Ganciclovir, offering improved oral bioavailability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research settings where precise isotopic labeling is required .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
InChI Key |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)O |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















